(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound “3-[(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic molecule that features multiple functional groups, including a benzodioxole, thiazolotriazine, and indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Thiazolotriazine Core: This step may involve the condensation of thiosemicarbazide with a suitable diketone or aldehyde, followed by cyclization.
Indolone Formation: The indolone moiety can be synthesized through the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Agents: Investigation of its cytotoxic effects on cancer cells.
Antimicrobial Agents: Evaluation of its activity against various pathogens.
Industry
Materials Science: Use in the development of novel materials with unique properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Drug Action: It may interact with cellular receptors or proteins, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole structures.
Thiazolotriazine Derivatives: Compounds with thiazolotriazine cores.
Indolone Derivatives: Compounds with indolone moieties.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C21H16N4O4S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H16N4O4S/c1-11-2-4-14-13(6-11)17(19(26)23-14)18-20(27)25-9-24(8-22-21(25)30-18)12-3-5-15-16(7-12)29-10-28-15/h2-7H,8-10H2,1H3,(H,23,26)/b18-17- |
InChI Key |
LAJNKUCTRBMBMA-ZCXUNETKSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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